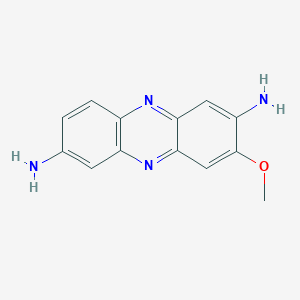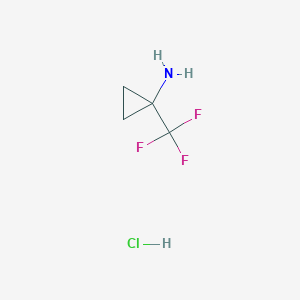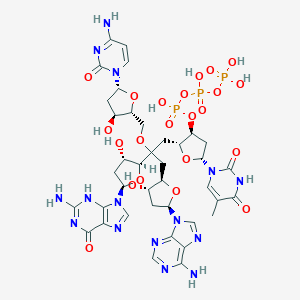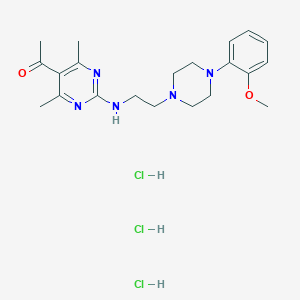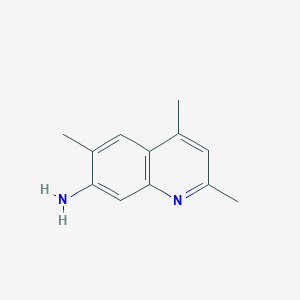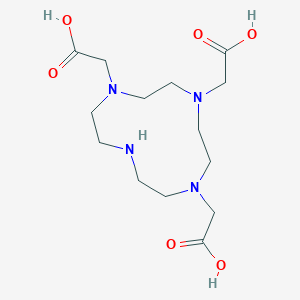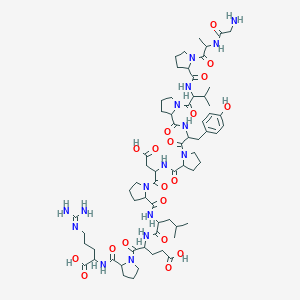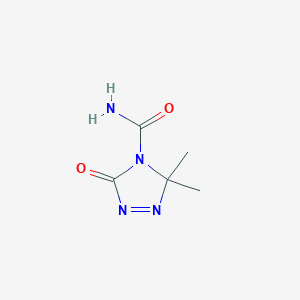
3,3-Dimethyl-5-oxo-3H-1,2,4-triazole-4(5H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide is a heterocyclic compound with significant potential in various scientific fields. Its unique structure, characterized by a triazole ring, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide typically involves the reaction of 3,5-dimethyl-1,2,4-triazole with appropriate reagents under controlled conditions. One common method includes the dehydrogenation of methyl chloroformate to produce the desired triazole compound .
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as inert atmospheres, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion to oxides using oxidizing agents.
Reduction: Reduction to corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Peroxytrifluoroacetic acid is commonly used for oxidation reactions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).
Major Products: The major products formed from these reactions include various substituted triazoles, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-5-oxo-1,2,4-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Properties
CAS No. |
119493-09-3 |
|---|---|
Molecular Formula |
C5H8N4O2 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
3,3-dimethyl-5-oxo-1,2,4-triazole-4-carboxamide |
InChI |
InChI=1S/C5H8N4O2/c1-5(2)8-7-4(11)9(5)3(6)10/h1-2H3,(H2,6,10) |
InChI Key |
JDRCEPLVSGXOFJ-UHFFFAOYSA-N |
SMILES |
CC1(N=NC(=O)N1C(=O)N)C |
Canonical SMILES |
CC1(N=NC(=O)N1C(=O)N)C |
Synonyms |
4H-1,2,4-Triazole-4-carboxamide,3,5-dihydro-3,3-dimethyl-5-oxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6H-Pyrrolo[3,4-b]pyrazine,6-methyl-(9CI)](/img/structure/B56426.png)
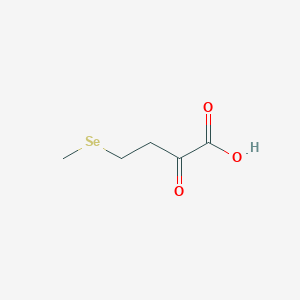
![3-(Ethoxymethyl)-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B56429.png)
